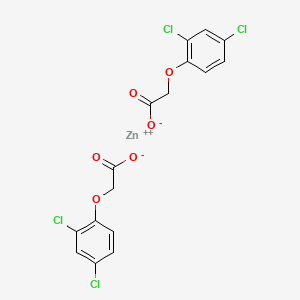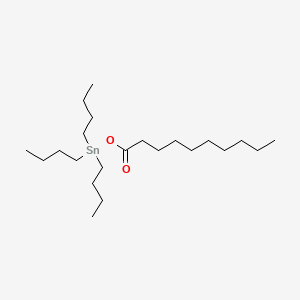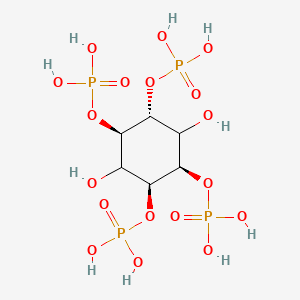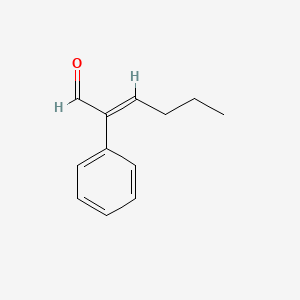
Benzene, 1-ethyl-4-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethyl-4-(1-phenylethyl)-: is an organic compound with the molecular formula C16H18 . It is also known by other names such as 1-ethyl-4-(1-phenylethyl)benzene and 1-phenyl-1-(4-ethylphenyl)ethane . This compound is a derivative of benzene, where the benzene ring is substituted with an ethyl group and a phenylethyl group at the 1 and 4 positions, respectively .
Preparation Methods
The synthesis of Benzene, 1-ethyl-4-(1-phenylethyl)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene derivatives . In this reaction, benzene is treated with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C . Industrial production methods may involve similar alkylation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Benzene, 1-ethyl-4-(1-phenylethyl)-: has several applications in scientific research:
Mechanism of Action
The mechanism by which Benzene, 1-ethyl-4-(1-phenylethyl)- exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution . The compound’s aromatic ring can interact with electrophiles, forming a sigma complex (arenium ion) that subsequently undergoes deprotonation to restore aromaticity . This mechanism is crucial in understanding its reactivity and applications in various chemical processes .
Comparison with Similar Compounds
Benzene, 1-ethyl-4-(1-phenylethyl)-: can be compared with other similar compounds such as:
Toluene (methylbenzene): Toluene has a single methyl group attached to the benzene ring, making it less complex than Benzene, 1-ethyl-4-(1-phenylethyl)- .
Cumene (isopropylbenzene): Cumene has an isopropyl group attached to the benzene ring, which is structurally different from the phenylethyl group in Benzene, 1-ethyl-4-(1-phenylethyl)- .
The uniqueness of Benzene, 1-ethyl-4-(1-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its simpler analogs .
Properties
CAS No. |
6196-94-7 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-ethyl-4-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-14-9-11-16(12-10-14)13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
InChI Key |
OLEDDXCAZXBUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


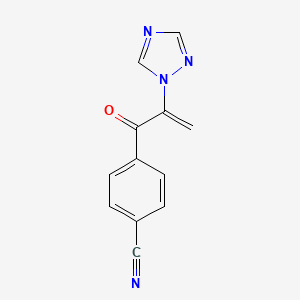
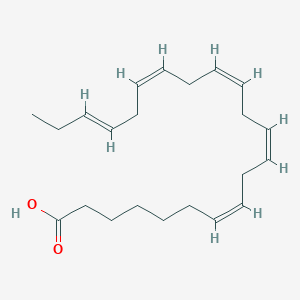
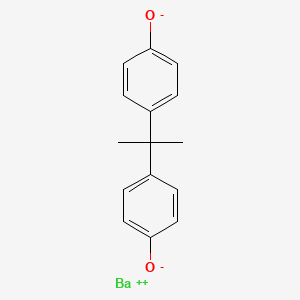
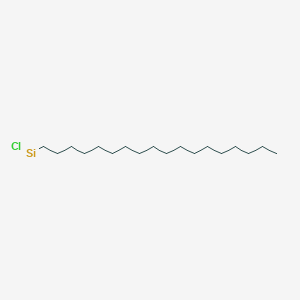
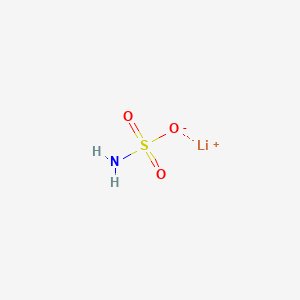
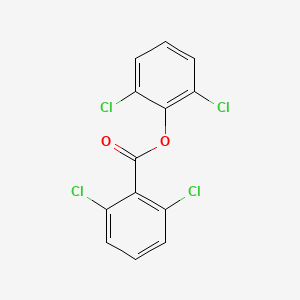
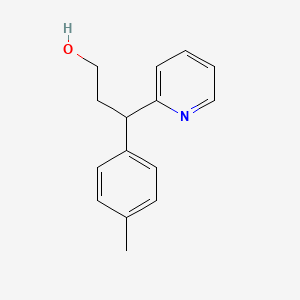
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
